MK-0536 -

MK-0536

Catalog Number: EVT-8842989
CAS Number:
Molecular Formula: C21H23ClFN3O4
Molecular Weight: 435.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of MK-0536 involves a multi-step process that includes the formation of a dihydronaphthyridinone ring system. The synthetic route typically starts with readily available pyridine and benzene derivatives, undergoing several transformations including lithiation, acylation, and cyclization. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

For example, one method includes the lithiation of 5-bromo-2-methoxypyridine followed by reaction with 2,6-difluorobenzaldehyde, leading to the formation of key intermediates. Subsequent steps involve dehydroxylation and functional group modifications that culminate in the final product .

Industrial Production

For commercial scale-up, industrial production methods require careful optimization of reaction conditions and purification processes. Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality assurance to ensure consistency and safety in the final product.

Molecular Structure Analysis

Structure and Data

MK-0536 features a complex molecular structure characterized by its dihydronaphthyridinone core. The molecular formula is C15_{15}H14_{14}F2_{2}N2_{2}O3_{3}, with a molecular weight of approximately 304.28 g/mol. The structure includes multiple functional groups that contribute to its biological activity, particularly in binding to the HIV integrase enzyme .

Structural Characteristics

The compound exhibits specific stereochemistry that is critical for its interaction with the target enzyme. Structural studies have shown that modifications at certain positions can significantly enhance its potency against resistant strains of HIV .

Chemical Reactions Analysis

Reactions and Technical Details

MK-0536 participates in various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure to improve its efficacy and stability. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .

The synthesis often involves substitution reactions where nucleophiles are introduced to modify functional groups on the compound. Careful control of reaction conditions such as pH, temperature, and solvent choice is essential to achieve desired outcomes .

Major Products

The major products from these reactions typically include derivatives of MK-0536 with altered functional groups that are studied for enhanced antiviral activity or improved pharmacokinetic properties .

Mechanism of Action

MK-0536 exerts its antiviral effects by binding to the active site of the HIV-1 integrase enzyme. This binding inhibits the enzyme’s ability to catalyze the integration of viral DNA into the host genome, specifically targeting the strand transfer step which is vital for viral replication .

Molecular modeling studies indicate that MK-0536 forms stable complexes with integrase, effectively preventing it from interacting with viral DNA. This mechanism is crucial for its role as a therapeutic agent against HIV-1 infections .

Physical and Chemical Properties Analysis

Physical Properties

MK-0536 is typically presented as a solid compound with specific melting points that can vary based on purity. Its solubility characteristics are essential for formulation into therapeutic agents.

Chemical Properties

The chemical properties include stability under various pH conditions and resistance to metabolic degradation, which are critical factors influencing its efficacy as an antiviral agent. Analytical techniques such as NMR spectroscopy and mass spectrometry are used to characterize these properties in detail .

Applications

MK-0536 has significant scientific applications, particularly in virology and pharmacology. It serves as a model compound for studying integrase inhibitors and understanding mechanisms of HIV integration and resistance .

Introduction to MK-0536 in Antiretroviral Therapy

Role of HIV-1 Integrase in Viral Replication and Therapeutic Targeting

Human immunodeficiency virus type 1 (HIV-1) integrase is a 32-kDa enzyme essential for viral replication, catalyzing the covalent insertion of reverse-transcribed viral DNA into host cell chromatin. This process occurs via two magnesium-dependent reactions:

  • 3′-Processing (3′-P): Cytoplasmic cleavage of a dinucleotide from each 3′ end of viral long terminal repeats (LTRs), generating reactive hydroxyl groups [1] [6].
  • Strand Transfer (ST): Nuclear insertion of the processed viral DNA ends into host DNA through transesterification [6] [8].

Integration establishes a permanent provirus, enabling viral gene expression and replication. The enzyme’s active site contains a conserved D,D(35)E motif (residues Asp64, Asp116, Glu152) that coordinates Mg²⁺ ions—a vulnerability exploited by strand transfer inhibitors. As the newest validated therapeutic target after reverse transcriptase and protease, integrase inhibition offers a mechanistically distinct approach to suppress HIV replication [1] [6].

Table 1: Catalytic Functions of HIV-1 Integrase

ReactionLocationKey StepsDivalent Ion Requirement
3′-ProcessingCytoplasmDinucleotide excision from viral LTR endsMg²⁺
Strand TransferNucleusCovalent joining of viral DNA to host DNAMg²⁺

Emergence of Resistance to First-Generation Integrase Strand Transfer Inhibitors (INSTIs)

Raltegravir (Merck & Co.), the first FDA-approved integrase strand transfer inhibitor (2007), demonstrated potent viral suppression but faced rapid resistance development in clinical settings. Major resistance pathways involve non-polymorphic mutations that emerge within months in treatment-experienced patients:

  • Primary Mutations: Y143R/C/H, N155H, and G140S combined with Q148H/K/R [1] [6].
  • Biochemical Impact: These mutations reduce raltegravir’s binding affinity by >10-fold through:
  • Disruption of π-stacking interactions (Y143R) [1].
  • Altered active-site loop flexibility (G140S/Q148H) [1] [8].
  • Electrostatic repulsion or steric hindrance (N155H) [1].

Table 2: Major Raltegravir Resistance Mutations and Biochemical Consequences

Mutation PathwayFold Resistance to RaltegravirImpact on Integrase Function
Y143R>100Loss of stacking with inhibitor oxadiazole ring
N155H>50Altered Mg²⁺ coordination and active-site geometry
G140S-Q148H>100Reduced enzyme-inhibitor binding affinity and altered loop dynamics

Cross-resistance extends to elvitegravir (Gilead Sciences), particularly with G140S-Q148H and N155H mutations [1] [6]. Virologic failure rates reached 16% in salvage therapy cohorts, underscoring the need for robust next-generation inhibitors [6].

Rationale for Developing MK-0536 as a Next-Generation INSTI

MK-0536 (Merck & Co.) emerged from structure-guided efforts to overcome limitations of first-generation INSTIs. Its design incorporated three key innovations:1. Structural Optimizations:- Replacement of raltegravir’s oxadiazole ring with a dimethylcarbamide group to eliminate Y143R vulnerability [1].- Addition of a 3′-chlorine on the benzyl ring to enhance viral DNA contact via halogen bonding [1] [8].- Cyclization via an ethylene bridge (ring 3) to restrict conformational flexibility and improve binding entropy [1] [3].

  • Biochemical Efficacy:
  • Inhibits wild-type strand transfer with half-maximal inhibitory concentration (IC₅₀) of 33 nM, matching raltegravir’s potency [1].
  • Retains activity against N155H (IC₅₀ = 68 nM), Y143R (IC₅₀ = 45 nM), and G140S-Q148H mutants (IC₅₀ = 210 nM) where raltegravir fails [1] [3].
  • Binding Mode Insights:
  • Crystal structures of prototype foamy virus integrase (HIV-1 surrogate) reveal MK-0536’s chlorine atom forms hydrophobic interactions with viral DNA’s guanine residue, stabilizing the inhibitor-DNA complex [1] [8].
  • Energy-minimized models confirm preserved chelation of Mg²⁺ ions despite N155H and G140S-Q148H substitutions [1] [8].

Table 3: Comparative Inhibitory Profiles of MK-0536 and Raltegravir

Integrase VariantMK-0536 IC₅₀ (nM)Raltegravir IC₅₀ (nM)Fold Resistance (RAL vs. MK-0536)
Wild-Type33201.0
Y143R45>1,000>22
N155H683204.7
G140S-Q148H210>1,000>4.8

These properties positioned MK-0536 as a prototype for second-generation INSTIs like dolutegravir, emphasizing resistance resilience without pharmacokinetic boosting [1] [3] [6].

Properties

Product Name

MK-0536

IUPAC Name

6-[(3-chloro-4-fluorophenyl)methyl]-4-hydroxy-N,N-dimethyl-3,5-dioxo-2-propan-2-yl-7,8-dihydro-2,6-naphthyridine-1-carboxamide

Molecular Formula

C21H23ClFN3O4

Molecular Weight

435.9 g/mol

InChI

InChI=1S/C21H23ClFN3O4/c1-11(2)26-17(20(29)24(3)4)13-7-8-25(19(28)16(13)18(27)21(26)30)10-12-5-6-15(23)14(22)9-12/h5-6,9,11,27H,7-8,10H2,1-4H3

InChI Key

HFCJYZIWLQSWGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C2CCN(C(=O)C2=C(C1=O)O)CC3=CC(=C(C=C3)F)Cl)C(=O)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.